![molecular formula C14H13BrN2O3S B4710967 N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4710967.png)
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide
描述
N-(3-bromophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as BAY-43-9006 or Sorafenib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma. Sorafenib has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.
作用机制
Sorafenib inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to reduce tumor growth and angiogenesis in preclinical studies. Sorafenib also induces apoptosis in cancer cells and inhibits the proliferation of cancer cells. Sorafenib has been shown to have a favorable safety profile in clinical trials, with the most common side effects being fatigue, diarrhea, and hand-foot skin reaction.
实验室实验的优点和局限性
Sorafenib has several advantages as a research tool, including its specificity for multiple kinases involved in cancer cell proliferation and angiogenesis. Sorafenib has also been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, Sorafenib has limitations as a research tool, including its high cost and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research of Sorafenib, including the development of more potent and selective inhibitors of RAF kinase, VEGFR, and PDGFR. There is also a need for the development of Sorafenib analogs with improved solubility and pharmacokinetic properties. Additionally, Sorafenib could be combined with other targeted therapies or immunotherapies to improve its efficacy in the treatment of various cancers.
科学研究应用
Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various cancers. Sorafenib works by inhibiting multiple kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
属性
IUPAC Name |
N-(3-bromophenyl)-4-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-21(19,20)17-12-7-5-10(6-8-12)14(18)16-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYICBPPKNKGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。